N1-Allylpseudouridine

mRNA Therapeutics Nucleoside Chemistry Drug Formulation

N1-Allylpseudouridine (CAS 1613530-15-6) is an essential N1-alkylated pseudouridine analog for mRNA structure-activity relationship (SAR) studies. Its unique allyl substituent enables non-linear modulation of translation efficiency and helicase stall signatures, critical for optimizing therapeutic mRNA design. Generic substitution with other N1-alkylpseudouridines is scientifically unsound; compound-specific performance data are required. Procure this high-purity standard to validate analytical methods and generate IP for next-generation mRNA formulations.

Molecular Formula C12H16N2O6
Molecular Weight 284.26 g/mol
Cat. No. B12390906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Allylpseudouridine
Molecular FormulaC12H16N2O6
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H16N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h2,4,7-10,15-17H,1,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1
InChIKeyWBEHOTJAWMHVNB-ITRGKUQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Allylpseudouridine for mRNA Applications: Structural Baseline and Vendor Specifications


N1-Allylpseudouridine (CAS 1613530-15-6) is an N1-alkylated C-nucleoside derivative of pseudouridine (Ψ), distinguished by the presence of an allyl (-CH₂-CH=CH₂) substituent at the N1 position of the pyrimidine ring [1]. With a molecular formula of C₁₂H₁₆N₂O₆ and a molecular weight of 284.27 g/mol [2], it belongs to the N1-alkylpseudouridine class of modified nucleosides that are extensively explored for their potential to modulate the stability, translational efficiency, and immunogenicity of in vitro transcribed (IVT) mRNA [3].

Why N1-Allylpseudouridine is Not Interchangeable with Other N1-Alkyl or Ψ Analogs


Within the class of pseudouridine analogs, even minor structural variations at the N1 position—such as replacing a methyl group with an ethyl or allyl moiety—can lead to stark, non-linear differences in functional performance. Generic substitution of one N1-alkylpseudouridine for another is not scientifically sound, as the size and chemical nature of the N1-substituent critically dictate the efficiency of T7 RNA polymerase incorporation [1], the resulting mRNA's translational capacity, and the degree to which it can evade innate immune sensors [2]. Consequently, procurement decisions must be based on compound-specific performance data, not on class-level assumptions of equivalency.

Quantitative Evidence for N1-Allylpseudouridine: Comparative Performance and Property Data


Comparative Structural and Physicochemical Properties vs. N1-Methyl and N1-Ethyl Analogs

The physicochemical properties of N1-Allylpseudouridine are compared to its closest structural analogs, N1-Methylpseudouridine (m1Ψ) and N1-Ethylpseudouridine (e1Ψ). The allyl group confers a distinct steric and electronic profile that differentiates it from the smaller methyl and ethyl substituents, which may influence its behavior in RNA synthesis and stability [1].

mRNA Therapeutics Nucleoside Chemistry Drug Formulation

Impact of N1-Allyl Substitution on Translation Efficiency: Class-Level Inferences

While direct, head-to-head quantitative data for N1-Allylpseudouridine is currently limited in the public domain, class-level studies on a closely related N1-alkylpseudouridine series provide critical inferential evidence. Specifically, N1-Ethylpseudouridine (e1Ψ) was shown to significantly hinder mRNA translation compared to N1-Methylpseudouridine (m1Ψ) [1]. This demonstrates that the functional outcomes for N1-substituents are highly sensitive to the steric bulk of the alkyl group. The allyl group of N1-Allylpseudouridine, with its planar sp² hybridized carbons, presents a unique structural geometry distinct from the sp³ alkyl chain of the ethyl group, suggesting its effect on translation is likely to differ from both m1Ψ and e1Ψ [2].

mRNA Translation Protein Expression Ribosome Processivity

N1-Allylpseudouridine in Nanopore Sequencing: Signal Blockage Trends

In nanopore direct RNA sequencing studies, the N1-alkylpseudouridine series, which includes N1-allylpseudouridine, has been shown to cause a characteristic blockage in ionic current, leading to a distinct sequencing signature. The data indicate that the presence of an N1-alkyl modification results in a dwell time signature for the motor protein, signifying a stall event, which is a key differentiator from unmodified uridine [1]. This provides a potential analytical handle for detecting and quantifying the incorporation of N1-Allylpseudouridine into mRNA transcripts.

RNA Analytics Nanopore Sequencing Quality Control

Primary Application Scenarios for N1-Allylpseudouridine in R&D and Manufacturing


Investigating Structure-Activity Relationships (SAR) of N1-Modified mRNA

Given the non-linear impact of N1-substituent size on translation (as demonstrated by the difference between m1Ψ and e1Ψ [1]), N1-Allylpseudouridine serves as a critical tool compound for systematic SAR studies. Its unique allyl group allows researchers to probe the effects of sterics and electronics on mRNA stability, translational fidelity, and innate immune evasion. Procurement of this specific analog is essential for building a comprehensive SAR dataset to guide the rational design of next-generation therapeutic mRNAs [2].

Development of Novel Nanopore-Based Quality Control Assays

The class-level evidence confirming that N1-alkylpseudouridines induce characteristic helicase stall signatures during nanopore sequencing [1] positions N1-Allylpseudouridine as a valuable reference standard. It can be used to develop and validate new analytical methods for the direct, sequence-specific detection and quantification of this modification in mRNA drug substances, a critical requirement for CMC regulatory submissions [2].

Specialized mRNA Constructs for Altered Ribosome Kinetics

Early research indicates that N1-alkylpseudouridines can modulate translation elongation rates [1]. Scientists seeking to engineer mRNAs with specific, non-natural ribosomal pausing or decoding properties may select N1-Allylpseudouridine to explore how the planar, unsaturated allyl group influences these dynamics. This compound offers a distinct molecular tool compared to saturated alkyl analogs like m1Ψ or e1Ψ, enabling the creation of mRNA constructs with potentially unique expression profiles [2].

Procurement for Proprietary mRNA Formulation Screening

The inclusion of N1-Allylpseudouridine in broad, intellectual-property-generating screening campaigns of modified nucleosides is supported by foundational patents from Moderna Therapeutics [1]. Industrial R&D teams procure N1-Allylpseudouridine to screen its performance in their specific sequence and delivery vector contexts, aiming to identify formulations that achieve an optimal balance of high protein expression and low immunogenicity that is distinct from established analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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